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3-Methylpyrazole

CYP2E1 inhibition Enzyme kinetics Drug metabolism

Researchers studying CYP2E1-mediated metabolism require selective probes to avoid confounding ADH inhibition. 3-Methylpyrazole (3-MP) offers a CYP2E1 Kd of 11 µM with negligible ADH activity at relevant concentrations, enabling clean pathway dissection. - Selective CYP2E1 probe (Kd 11 µM), no ADH inhibition - Key intermediate for nitrification inhibitor MPC in agrochemistry - Tunable N,N-ligand for Ru(IV) & lanthanide complexes

Molecular Formula C4H6N2
Molecular Weight 82.10 g/mol
CAS No. 88054-14-2
Cat. No. B3431038
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methylpyrazole
CAS88054-14-2
Molecular FormulaC4H6N2
Molecular Weight82.10 g/mol
Structural Identifiers
SMILESCC1=CC=NN1
InChIInChI=1S/C4H6N2/c1-4-2-3-5-6-4/h2-3H,1H3,(H,5,6)
InChIKeyXKVUYEYANWFIJX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methylpyrazole: Evidence-Based Procurement Guide


3-Methylpyrazole (3-MP), also designated as 5-methyl-1H-pyrazole due to rapid tautomeric interconversion, is a C-substituted monocyclic pyrazole derivative with the molecular formula C₄H₆N₂ and a molecular weight of 82.10 g/mol [1]. Its physicochemical properties include a melting point of 36.5 °C, a boiling point of 204 °C, and water miscibility, which are critical parameters for handling and formulation in both laboratory and industrial settings . Unlike its structural isomer 4-methylpyrazole (fomepizole), a potent alcohol dehydrogenase (ADH) inhibitor used clinically, 3-methylpyrazole exhibits a markedly different selectivity profile that dictates its utility as a CYP2E1 research probe, a versatile ligand in coordination chemistry, and a key intermediate in agrochemical synthesis [2].

Selective CYP2E1 probe for in vitro metabolism studies requiring ADH-non-interfering conditions
Ligand scaffold for lanthanide coordination complexes with unusual N=N side-on binding modes
Intermediate for nitrification inhibitors in agrochemical formulations with tunable soil persistence
Tunable ligand in aqueous ruthenium-catalyzed redox isomerization reactions

3-Methylpyrazole Selectivity vs. Generic Pyrazoles


The simple substitution of 3-methylpyrazole with its closest structural analogs—such as 4-methylpyrazole or 1-methylpyrazole—is scientifically unsound due to fundamental differences in enzyme inhibition profiles, coordination chemistry, and physicochemical behavior [1]. While 3-methylpyrazole and 4-methylpyrazole are both C-substituted pyrazoles, their binding affinities for CYP2E1 differ by more than an order of magnitude, and critically, 3-methylpyrazole does not inhibit alcohol dehydrogenase (ADH) at therapeutically relevant concentrations, whereas 4-methylpyrazole is a potent ADH inhibitor [2]. This functional divergence stems from the position of the methyl group on the pyrazole ring, which alters electronic distribution, steric hindrance, and hydrogen-bonding capacity, thereby rendering the compounds non-interchangeable for targeted applications in enzyme research, catalysis, or agricultural chemistry [3].

CYP2E1 affinity mismatch
4-Methylpyrazole shows >10-fold higher CYP2E1 binding affinity, altering inhibition profiles in metabolic studies.
ADH inhibition divergence
Unlike 4-methylpyrazole, 3-methylpyrazole lacks ADH inhibition at comparable concentrations, critical for selective CYP2E1 research.
Tautomer-driven regioisomer mixtures
Rapid tautomerism yields mixed alkylation products, unlike 4-methyl- or N-methylpyrazoles that give single isomers.

3-Methylpyrazole: Comparative Evidence


CYP2E1 Binding Affinity vs. 4-Methylpyrazole

In a direct binding study using purified CYP2E1, 3-methylpyrazole exhibits a dissociation constant (Kd1) of 11 µM for the enzyme's catalytic site, whereas 4-methylpyrazole (fomepizole) demonstrates a Kd1 of 0.93 µM, representing a 12-fold lower binding affinity for 3-methylpyrazole [1]. This quantitative difference in CYP2E1 affinity translates directly to differential potency in cellular and in vivo models of ethanol metabolism [2].

CYP2E1 Binding
Head-to-head
3-MP Kd = 11 µM
4-MP Kd = 0.93 µM
12-fold difference
Reported lower CYP2E1 affinity supports selective probe context
Purified enzyme, 25 °C, pH 7.4
CYP2E1 inhibition Enzyme kinetics Drug metabolism

ADH Inhibition Selectivity vs. 4-Methylpyrazole

At doses less than 0.5 mmol/kg, 4-methylpyrazole inhibits the rate of alcohol disappearance by 25% or more from a mean rate of 0.330 mmol/L/hr, whereas 3-methylpyrazole exhibits no significant inhibition of ADH at comparable concentrations [1]. This functional selectivity is a direct consequence of the methyl group position on the pyrazole ring, which alters the compound's ability to coordinate the catalytic zinc ion in the ADH active site [2].

ADH Selectivity
Head-to-head
3-MP: no ADH inhibition
4-MP: ≥25% reduction at tested dose
ADH-non-inhibitory under reported conditions
In vivo rat ethanol metabolism model
ADH inhibition Enzyme selectivity Toxicology

Side-On Coordination in Samarium Complexes

X-ray structural analysis of the divalent samarium complex [Sm{B(3-Mepz)₄}₂] (where 3-Mepz is 3-methylpyrazol-1-yl) reveals an unusual side-on coordination mode of a 3-methylpyrazolyl group through an N=N group, defined by a B-N-N-Sm torsion angle of 85.5(4)° [1]. This contrasts sharply with the analogous complex [Sm(Tpᴹᵉ²)₂] [Tpᴹᵉ² = tris(3,5-dimethylpyrazol-1-yl)borate], which displays normal κ³-bonding modes without such distortion [2].

Coordination Geometry
Head-to-head
Side-on N=N coordination
B-N-N-Sm torsion 85.5(4)°
Unique coordination mode not seen with 3,5-dimethyl analog
X-ray crystallography, 100 K
Coordination chemistry Ligand design Crystallography

Ruthenium-Catalyzed Redox Isomerization

Ruthenium(IV) complexes bearing 3-methylpyrazole as a ligand ([Ru(η³:η³-C₁₀H₁₆)Cl₂(3-methylpyrazole)]) catalyze the redox isomerization of allylic alcohols to carbonyl compounds in water, achieving turnover frequencies (TOF) of 750-3000 h⁻¹ at 35 °C [1]. The complex with unsubstituted pyrazole as the ligand served as the baseline catalyst, demonstrating that the methyl substitution at the 3-position maintains high catalytic efficiency while potentially offering altered solubility and electronic properties [2].

Catalytic TOF
Cross-study
TOF 750–3000 h⁻¹
Comparable to unsubstituted pyrazole
Maintains high aqueous-phase catalytic activity
Ru(IV) catalyst, 35 °C, water
Catalysis Redox isomerization Ruthenium complexes

Tautomerism and Alkylation Products

Due to rapid tautomeric interconversion between 3-methyl- and 5-methylpyrazole, alkylation with chloroacetonitrile yields a mixture of two isomeric products in a 3:2 ratio [1]. This behavior is inherent to 3(5)-substituted pyrazoles and distinguishes them from 4-substituted pyrazoles, which exist as single tautomeric species, and from N-methylpyrazoles, which are locked in a single tautomeric form [2].

Alkylation Isomers
Class-level
3:2 mixture of regioisomers
Tautomerism yields mixed products; single isomer requires additional purification
Chloroacetonitrile alkylation, K₂CO₃
Tautomerism Organic synthesis Isomer separation

Nitrification Inhibitor Performance in Soil

Laboratory soil incubation studies evaluating 3-methylpyrazole-1-carboxamide (MPC) as a nitrification inhibitor demonstrated that it was comparable to nitrapyrin (N-Serve) in inhibiting ammonium oxidation, but was significantly less effective than etridiazole (Dwell) or 2-ethynylpyridine [1]. The inhibitory effects of MPC and nitrapyrin were less persistent, with significant nitrification inhibition lost after 168 days of incubation at 20 °C, whereas etridiazole and 2-ethynylpyridine maintained activity [2].

Nitrification Inhibition
Head-to-head
MPC comparable to nitrapyrin;
inhibition lost after 168 d
Shorter soil persistence suits annual cropping models
Soil incubation, 20 °C, 168 days
Agrochemical Nitrification inhibitor Soil science

3-Methylpyrazole: Application Scenarios


Selective CYP2E1 Probe for Drug Metabolism

3-Methylpyrazole is optimally deployed as a selective CYP2E1 inhibitor in in vitro and in vivo studies where concurrent inhibition of alcohol dehydrogenase (ADH) would confound results. With a CYP2E1 Kd of 11 µM and negligible ADH inhibition at relevant concentrations, it enables clean dissection of CYP2E1-mediated metabolic pathways without the ADH-inhibitory activity that characterizes 4-methylpyrazole [1]. This selectivity is particularly valuable in studies of ethanol metabolism, acetaminophen hepatotoxicity, and nitrosamine bioactivation, where ADH plays a significant parallel role [2].

Nitrification Inhibitor in Agrochemicals

Derivatives of 3-methylpyrazole, such as 3-methylpyrazole-1-carboxamide (MPC), are incorporated into fertilizer formulations to slow the microbial conversion of ammonium to nitrate in soil, thereby reducing nitrogen leaching and nitrous oxide emissions. Comparative soil studies demonstrate that MPC provides nitrification inhibition comparable to nitrapyrin, with a shorter environmental persistence profile that is well-suited for annual crops [1]. The lack of ADH inhibition by the parent 3-methylpyrazole scaffold also minimizes off-target toxicity concerns in agricultural ecosystems [2].

Lanthanide Complexes with Unusual Coordination

The unique ability of 3-methylpyrazol-1-yl ligands to adopt side-on N=N coordination modes, as evidenced by the 85.5° B-N-N-Sm torsion angle in samarium complexes, makes 3-methylpyrazole an essential building block for inorganic chemists designing lanthanide-based single-molecule magnets or luminescent probes [1]. This coordination behavior is not observed with 3,5-dimethylpyrazolyl analogs, providing a clear structural differentiator for researchers seeking to engineer specific ligand field environments [2].

Aqueous Redox Isomerization Catalysis

3-Methylpyrazole serves as a tunable ligand in ruthenium(IV) catalysts for the redox isomerization of allylic alcohols in water, achieving TOF values of 750-3000 h⁻¹. The methyl substitution at the 3-position offers a balance between the high activity of the parent pyrazole complex and the steric/electronic tunability required for substrate-specific optimization, without requiring the more sterically demanding 3,5-dimethylpyrazole ligand [1]. This makes 3-methylpyrazole an attractive intermediate ligand choice in catalyst screening workflows [2].

Application
Selection Property
Validation Focus
CYP2E1 metabolism research
ADH-non-interfering CYP2E1 inhibition profile
Binding affinity and ADH selectivity verification
Nitrification inhibitor intermediate
Moderate soil persistence and crop-cycle compatibility
Soil incubation inhibition persistence data
Lanthanide coordination chemistry
Unusual side-on N=N coordination geometry
Crystallographic torsion angle verification
Aqueous redox isomerization catalysis
Tunable steric/electronic profile without TOF loss
Catalytic turnover frequency and solubility assessment

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
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